Botryomaman
Description
Botryomaman is a dihydrobenzofuran derivative first isolated from the endophytic fungus Botryosphaeria mamane (reclassified as Cophinforma mamane), found in the leaves of Garcinia mangostana (mangosteen) in Thailand . Structurally, it features a fused bicyclic system with methoxy and pentyl substituents (Figure 1). This compound was identified alongside other secondary metabolites, including (R)-(-)-mellein, primin, and hydroxylated mellein derivatives, during phytochemical screening aimed at discovering bioactive fungal compounds .
Initial antibacterial assays revealed that this compound exhibited weak activity against Staphylococcus aureus ATCC 25923 and methicillin-resistant S. aureus (MRSA) SK1, with minimum inhibitory concentrations (MIC) >128 µg/mL, significantly less potent than co-isolated primin (MIC = 8 µg/mL) .
Properties
Molecular Formula |
C18H24O5 |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
(E)-3-[(2S,3S)-5-hydroxy-6-methoxy-2-methyl-4-pentyl-2,3-dihydro-1-benzofuran-3-yl]prop-2-enoic acid |
InChI |
InChI=1S/C18H24O5/c1-4-5-6-7-13-17-12(8-9-16(19)20)11(2)23-14(17)10-15(22-3)18(13)21/h8-12,21H,4-7H2,1-3H3,(H,19,20)/b9-8+/t11-,12+/m0/s1 |
InChI Key |
UBYLMNDNGLUBCF-VDTGWRSZSA-N |
Isomeric SMILES |
CCCCCC1=C2[C@@H]([C@@H](OC2=CC(=C1O)OC)C)/C=C/C(=O)O |
Canonical SMILES |
CCCCCC1=C2C(C(OC2=CC(=C1O)OC)C)C=CC(=O)O |
Synonyms |
botryomaman |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Botryomaman belongs to a class of fungal phenolic derivatives with diverse bioactivities. Below, it is compared to three structurally related compounds: (R)-(-)-mellein, primin, and botryosulfuranols (thiodiketopiperazines).
Table 1: Structural and Functional Comparison of this compound and Analogues
This compound vs. (R)-(-)-Mellein
- Structural Differences: this compound’s dihydrobenzofuran core contrasts with mellein’s isochromenone skeleton. Mellein derivatives often feature hydroxyl or methyl groups at C-3/C-4, influencing solubility and target binding .
- Bioactivity : Mellein exhibits phytotoxic and antifungal effects but requires synergism with hydroxylated analogues (e.g., 4-hydroxymellein) for potency. In contrast, this compound lacks significant standalone activity, highlighting the importance of substituent positioning for bioactivity .
This compound vs. Primin
- Functional Groups: Primin, a methyl-pentylresorcinol, has a simpler phenolic structure compared to this compound’s fused ring system.
- Antibacterial Efficacy : Primin’s MIC of 8 µg/mL against MRSA underscores the role of alkyl chain length and hydroxyl group placement in disrupting bacterial membranes. This compound’s inactivity suggests its bulkier structure may hinder target interaction .
This compound vs. Botryosulfuranols
- Structural Complexity: Botryosulfuranols are sulfur-containing diketopiperazines with spirocyclic centers, enabling diverse interactions with cellular targets (e.g., DNA intercalation).
- Mechanistic Divergence: While this compound lacks cytotoxicity, botryosulfuranols show nanomolar-range IC₅₀ values against cancer cells, attributed to their thioether bridges and planar aromatic systems .
Research Findings and Implications
- Synergistic Effects : this compound’s co-occurrence with primin and mellein in C. mamane suggests ecological synergism, where weak metabolites enhance the efficacy of dominant compounds .
- Structure-Activity Relationships (SAR) : The inactivity of this compound compared to primin emphasizes the need for minimal steric hindrance in antibacterial agents. Modifications to its methoxy or pentyl groups could improve target affinity .
- Biotechnological Potential: Epigenetic modulation of C. mamane (e.g., using histone deacetylase inhibitors) may upregulate this compound production or induce structural variants with enhanced bioactivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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